molecular formula C17H15FN2O2 B5507303 3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B5507303
M. Wt: 298.31 g/mol
InChI Key: VVJPYCCIBGZGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide is a useful research compound. Its molecular formula is C17H15FN2O2 and its molecular weight is 298.31 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide is 298.11175589 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Isoxazol Derivatives in Immunosuppression and Pyrimidine Synthesis :Isoxazole derivatives, including compounds similar to the one , have been shown to impact mitochondrial dihydroorotate dehydrogenase, a key enzyme in pyrimidine nucleotide synthesis. This effect is significant as pyrimidine nucleotides are vital for normal immune cell functions. These findings suggest potential applications in immunosuppression and the modulation of pyrimidine synthesis (Knecht & Löffler, 1998).

  • Development of Fluorinated Benzothiazoles as Antitumor Agents :Fluorinated benzothiazoles, structurally similar to the compound , have been synthesized and evaluated for their antitumor properties. These compounds showed potent cytotoxicity against certain breast cancer cell lines, suggesting their potential as antitumor agents (Hutchinson et al., 2001).

  • Aromatic Polyamides with Ether and Fluoroisopropylidene Links :Studies have been conducted on aromatic polyamides containing ether and isopropylidene or hexafluoroisopropylidene links, which include fluorophenyl groups. These polymers demonstrate solubility in polar solvents and thermal stability, indicating potential applications in materials science (Hsiao & Yu, 1996).

  • Antimicrobial and Antitubercular Activities of Isoxazole Derivatives :Research on isoxazole derivatives, similar to the compound in focus, reveals antimicrobial and antitubercular activities. These findings open up potential applications in the development of new antimicrobial agents (Shingare et al., 2018).

  • Fluorescence Studies in Thiadiazole Derivatives :Fluorescence analyses of thiadiazole derivatives, which are structurally related to the compound , have been conducted. These studies, focusing on the effects of molecular aggregation, are crucial for understanding the optical properties of these compounds and their potential applications in fluorescence-based technologies (Matwijczuk et al., 2017).

Mechanism of Action

If the compound is biologically active, its mechanism of action in biological systems would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, etc .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

Future Directions

This involves discussing potential future research directions, applications, or modifications of the compound .

Properties

IUPAC Name

3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-20(12-7-3-2-4-8-12)17(21)16-11-15(19-22-16)13-9-5-6-10-14(13)18/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJPYCCIBGZGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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